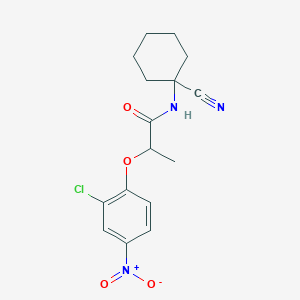
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Nitration: Introduction of the nitro group into the aromatic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Ether Formation: Formation of the phenoxy group by reacting the chlorinated nitrobenzene with a suitable phenol derivative.
Amidation: Formation of the amide bond by reacting the phenoxy compound with a suitable amine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its functional groups.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Use as a precursor or intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways and processes. The exact mechanism would require detailed study and characterization.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-nitrophenoxy)acetamide
- 2-(2-chloro-4-nitrophenoxy)-N-methylpropanamide
- 2-(2-chloro-4-nitrophenoxy)-N-(cyclohexyl)propanamide
Uniqueness
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide is unique due to the presence of the cyanocyclohexyl group, which may impart specific chemical and biological properties not found in similar compounds
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4/c1-11(15(21)19-16(10-18)7-3-2-4-8-16)24-14-6-5-12(20(22)23)9-13(14)17/h5-6,9,11H,2-4,7-8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTMFQPEWFDEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
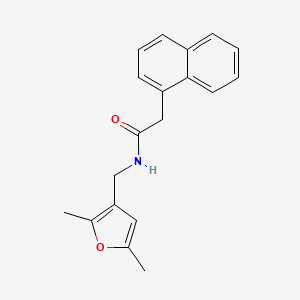
![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2929437.png)
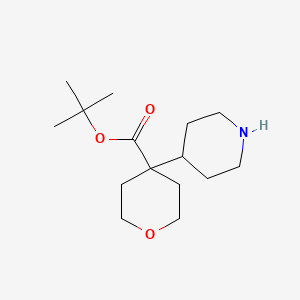
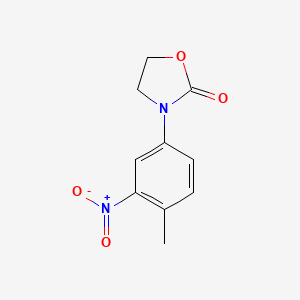
![methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2929440.png)
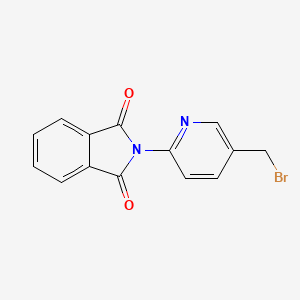
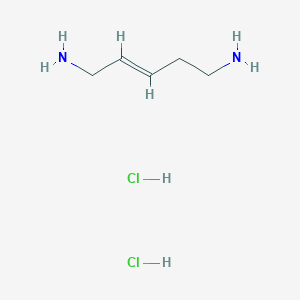
![methyl 4-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2929446.png)
![4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate](/img/structure/B2929447.png)
![1-(2-methoxypyridin-4-yl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-2-one](/img/structure/B2929449.png)
![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2929453.png)
![2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2929454.png)
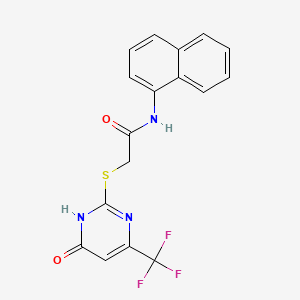
![3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2929457.png)
